molecular formula C21H19ClN2O B12913855 5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-18-1

5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12913855
CAS No.: 918646-18-1
M. Wt: 350.8 g/mol
InChI Key: GPPVFKHCJPRJPJ-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a methyl group attached to a dihydro biquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, alkylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of dyes, pigments, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which 5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro, ethyl, and methyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the additional functional groups.

    Isoquinoline: Similar core structure but with different positioning of nitrogen atoms.

    Indole: Another heterocyclic compound with a different ring structure.

Uniqueness

5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific combination of functional groups and its dihydro biquinolinone core

Properties

CAS No.

918646-18-1

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

5-chloro-3-ethyl-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C21H19ClN2O/c1-3-21(2)12-16-17(22)8-6-10-19(16)24(20(21)25)15-11-14-7-4-5-9-18(14)23-13-15/h4-11,13H,3,12H2,1-2H3

InChI Key

GPPVFKHCJPRJPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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